
Sodium 3-methyl-2-oxobutanoate-13C2,d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-2-oxobutanoate-13C2,d1 is a stable isotope-labeled compound. It is the deuterium and carbon-13 labeled form of Sodium 3-methyl-2-oxobutanoate. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves large-scale chemical synthesis, followed by rigorous quality control measures to verify the isotopic composition and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C2,d1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C2,d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme kinetics to understand the biochemical processes in living organisms.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope-labeled compounds
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves its incorporation into metabolic pathways where it acts as a labeled substrate. The stable isotopes (deuterium and carbon-13) allow researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The non-labeled form of the compound.
Sodium 3-methyl-2-oxobutanoate-13C4,d4: Another isotope-labeled variant with different isotopic composition.
Sodium 3-methyl-2-oxobutanoate-13C5: A variant labeled with five carbon-13 atoms
Uniqueness
Sodium 3-methyl-2-oxobutanoate-13C2,d1 is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and analyzing metabolic processes. The combination of deuterium and carbon-13 labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
141.09 g/mol |
IUPAC Name |
sodium;3-deuterio-3-(113C)methyl-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3D; |
InChI Key |
WIQBZDCJCRFGKA-VQUYYKNDSA-M |
Isomeric SMILES |
[2H]C([13CH3])([13CH3])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


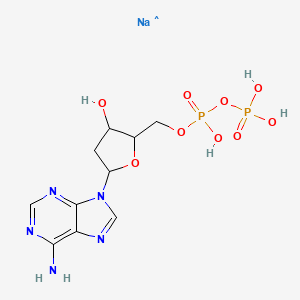
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)



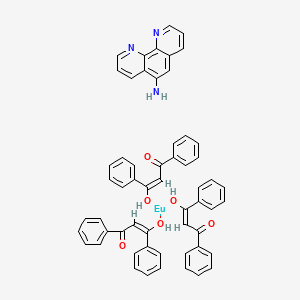
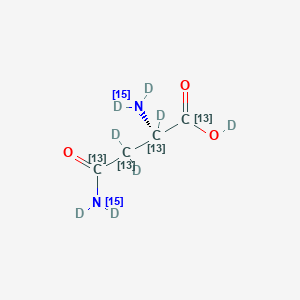
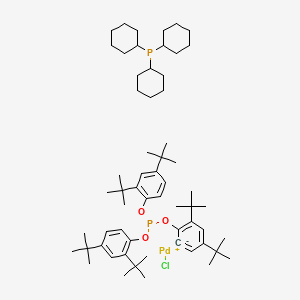
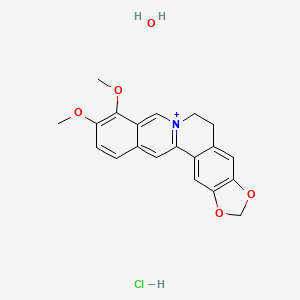
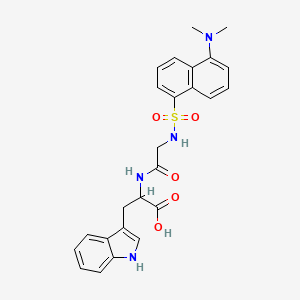
![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
